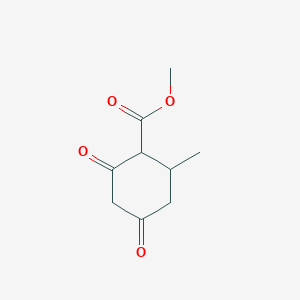

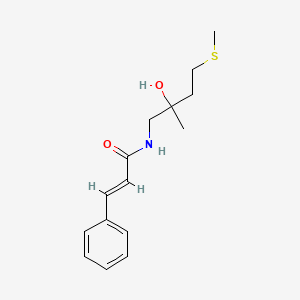

2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

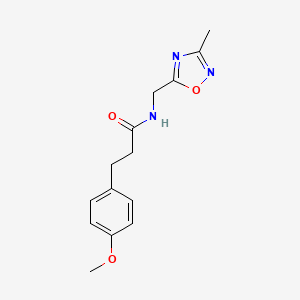

2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of nicotinamide adenine dinucleotide (NAD) analogs and is widely used in biochemical and physiological research.

Aplicaciones Científicas De Investigación

Radical Cyclization in Heterocycle Synthesis

A study by Miyata et al. (2002) explored the use of sulfanyl radical addition-cyclization in the synthesis of cyclic β-amino acids, an important area in medicinal chemistry. This method includes the conversion of a phenylsulfanylmethyl group to a carboxyl group, highlighting the importance of sulfanyl compounds in creating structurally complex molecules (Miyata et al., 2002).

Selective Separation of Aqueous Sulphate Anions

In research by Luo et al. (2017), oxoanion separation using ligands, including sulfanyl derivatives, demonstrated effective recognition of sulphate-water clusters. This study suggests potential applications in environmental chemistry for removing specific ions from solutions, such as in water treatment processes (Luo et al., 2017).

Structural Insights of Dihydropyrimidine-5-carbonitriles

Al-Wahaibi et al. (2021) described the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, where sulfanyl groups played a critical role. Their research offers insights into the development of potential pharmaceuticals and highlights the structural diversity achievable with sulfanyl substitutions (Al-Wahaibi et al., 2021).

Photodynamic Therapy and Sulfanyl Porphyrazines

Piskorz et al. (2017) synthesized sulfanyl porphyrazines, evaluating them as sensitizers for photodynamic therapy (PDT). The study suggests that sulfanyl compounds could be valuable in developing new treatments for cancers, particularly in designing photosensitizing agents for PDT (Piskorz et al., 2017).

Supramolecular Self-Assembly in Selective COX-2 Inhibitors

Al-Wahaibi et al. (2021) also investigated a triazole-based COX-2 inhibitor, revealing the importance of sulfanyl groups in stabilizing molecular structures through noncovalent interactions. This research is significant for drug design, especially in creating more effective and stable pharmaceutical compounds (Al-Wahaibi et al., 2021).

Propiedades

IUPAC Name |

(E)-N-[(3-fluorophenyl)methoxy]-1-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2OS/c1-15-7-9-19(10-8-15)25-20-17(5-3-11-22-20)13-23-24-14-16-4-2-6-18(21)12-16/h2-13H,14H2,1H3/b23-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTRKPLAMBXYAM-YDZHTSKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=CC=N2)C=NOCC3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)SC2=C(C=CC=N2)/C=N/OCC3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2382391.png)

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2382392.png)

![2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2382393.png)

![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)